Boc-Ser(Fmoc-Tyr(tBu))-OH
CAS No.:
Cat. No.: VC13448429
Molecular Formula: C36H42N2O9
Molecular Weight: 646.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H42N2O9 |
|---|---|
| Molecular Weight | 646.7 g/mol |
| IUPAC Name | (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C36H42N2O9/c1-35(2,3)46-23-17-15-22(16-18-23)19-29(32(41)44-21-30(31(39)40)38-34(43)47-36(4,5)6)37-33(42)45-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-30H,19-21H2,1-6H3,(H,37,42)(H,38,43)(H,39,40)/t29-,30-/m0/s1 |
| Standard InChI Key | XXGKFCHEAJFPPL-KYJUHHDHSA-N |
| Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Boc-Ser(Fmoc-Tyr(tBu))-OH features a serine residue protected at the α-amino group by Boc and a tyrosine residue protected at the α-amino group by Fmoc. The tyrosine’s phenolic hydroxyl group is further shielded by a tert-butyl group, while the serine’s β-hydroxyl is acylated by the Fmoc-Tyr(tBu) moiety . This configuration ensures selective deprotection during SPPS, enabling sequential peptide elongation.
Physicochemical Data
-
Molecular Formula: C₃₆H₄₂N₂O₉
-
Molecular Weight: 646.7 g/mol
The compound’s high boiling point and density underscore its stability under standard synthesis conditions, while its solubility in dimethylformamide (DMF) and dichloromethane (DCM) facilitates its use in SPPS .
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis of Boc-Ser(Fmoc-Tyr(tBu))-OH involves sequential protection steps:
-
Serine Protection: Boc-group installation via reaction with di-tert-butyl dicarbonate in alkaline conditions.
-
Tyrosine Protection: Fmoc-group introduction using 9-fluorenylmethyloxycarbonyl chloride, followed by tBu protection of the hydroxyl group with tert-butyl bromide .
-
Coupling: The Boc-protected serine is acylated with Fmoc-Tyr(tBu)-OH using coupling agents like HOBt/DIPCDI or PyBOP, minimizing β-elimination side reactions .
Role in Depsipeptide Formation
During SPPS, incorporation of Boc-Ser(Fmoc-Tyr(tBu))-OH results in a depsipeptide bond (ester linkage) between serine’s β-hydroxyl and tyrosine’s α-carboxyl group. This structural perturbation disrupts interchain hydrogen bonding, reducing aggregation . Post-synthesis, exposure to mild alkaline conditions (pH ≥7.4) triggers an O→N acyl shift, regenerating the native amide bond .
Applications in Peptide Synthesis
Overcoming Aggregation Challenges
Boc-Ser(Fmoc-Tyr(tBu))-OH has been pivotal in synthesizing the Asn15 analog of FBP28WW, a β-sheet-prone peptide. Initial attempts using standard building blocks yielded heterogeneous products, but substituting aggregation-prone residues with isoacyl dipeptides improved crude peptide purity from <50% to >90% . Similarly, β-amyloid (1–42), traditionally difficult to synthesize due to hydrophobicity, was successfully prepared using analogous isoacyl derivatives .
Case Study: Liraglutide Synthesis
In the synthesis of liraglutide, a glucagon-like peptide-1 analog, Boc-Ser(Fmoc-Tyr(tBu))-OH was employed at Ser¹¹–Ser¹² to prevent diketopiperazine formation. This approach enhanced intermediate solubility, enabling efficient HPLC purification before O→N migration .
Comparative Analysis with Related Isoacyl Dipeptides
Boc-Ser(Fmoc-Tyr(tBu))-OH distinguishes itself through its tyrosine side chain, which provides aromatic stacking interactions absent in alanine-containing analogs.
Research Advancements and Limitations
Recent Innovations
-
Flow-Based Synthesis: A 2025 study demonstrated the integration of Boc-Ser(Fmoc-Tyr(tBu))-OH into flow reactors for glycosylated insulin production, reducing synthesis time by 40% .
-
Racemization Suppression: Preformed isoacyl dipeptides exhibit <1% racemization during segment condensation, outperforming on-resin methods .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume